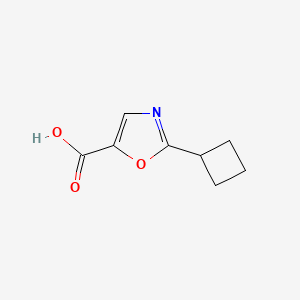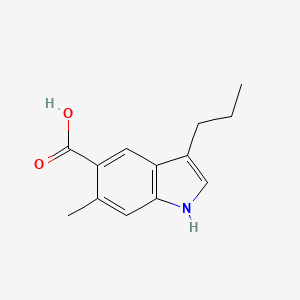
6-methyl-3-propyl-1H-indole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-3-propyl-1H-indole-5-carboxylic acid, also known as 6-MIPC, is a versatile small molecule used in a variety of scientific research applications. It has been used in the synthesis of various compounds and in the study of enzyme inhibition, protein-protein interactions, and drug receptor binding. 6-MIPC has a variety of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.
Applications De Recherche Scientifique
6-methyl-3-propyl-1H-indole-5-carboxylic acid has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, such as indole-3-carboxylates, indole-3-carboxamides, and indole-3-carboxylic acids. This compound has also been used in the study of enzyme inhibition, protein-protein interactions, and drug receptor binding. In addition, this compound has been used in the development of new drugs and the exploration of new pathways for drug metabolism.
Mécanisme D'action
The mechanism of action of 6-methyl-3-propyl-1H-indole-5-carboxylic acid is not fully understood. However, it is believed that this compound binds to certain receptors in the body, resulting in a cascade of biochemical reactions that ultimately lead to the desired physiological effect. In addition, this compound is believed to interact with certain enzymes, resulting in the inhibition of their activity.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, resulting in the inhibition of certain metabolic pathways. In addition, this compound has been shown to bind to certain receptors in the body, resulting in the activation of certain biochemical pathways. This compound has also been shown to have anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
6-methyl-3-propyl-1H-indole-5-carboxylic acid has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in aqueous solutions. In addition, this compound is non-toxic and has a low cost. However, this compound has some limitations for laboratory experiments. It is not very soluble in organic solvents, and it has a low solubility in water. In addition, this compound is not very stable in the presence of light or heat.
Orientations Futures
There are several potential future directions for 6-methyl-3-propyl-1H-indole-5-carboxylic acid research. One potential direction is the development of new drugs and the exploration of new pathways for drug metabolism. Another potential direction is the exploration of new applications for this compound, such as the development of new enzyme inhibitors or the exploration of new biochemical pathways. In addition, this compound could be used to study protein-protein interactions and drug receptor binding. Finally, this compound could be used to investigate the biochemical and physiological effects of different compounds.
Méthodes De Synthèse
6-methyl-3-propyl-1H-indole-5-carboxylic acid can be synthesized from indole-5-carboxylic acid using a two-step reaction process. The first step involves the reaction of indole-5-carboxylic acid with N-methyl-3-propyl-1-methyl-1H-indole-5-carboxamide in the presence of a base, such as sodium hydroxide. This reaction results in the formation of the this compound product. The second step involves the conversion of the this compound product to the desired this compound compound with the aid of a reducing agent, such as sodium borohydride.
Propriétés
IUPAC Name |
6-methyl-3-propyl-1H-indole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-3-4-9-7-14-12-5-8(2)10(13(15)16)6-11(9)12/h5-7,14H,3-4H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCZBGZPDRAGLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CNC2=C1C=C(C(=C2)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-butyl N-[(2S)-5-aminopentan-2-yl]carbamate](/img/structure/B6619277.png)
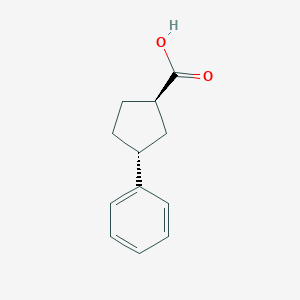
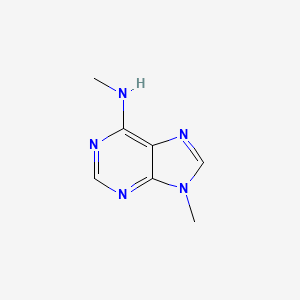
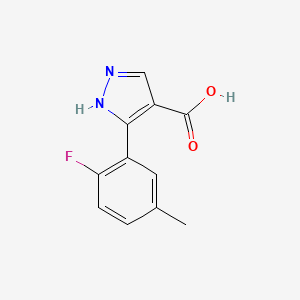
![4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carbaldehyde](/img/structure/B6619299.png)
![5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B6619316.png)
![1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}ethan-1-amine](/img/structure/B6619332.png)


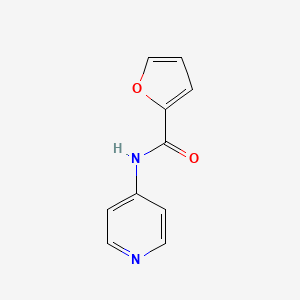
![2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B6619372.png)

